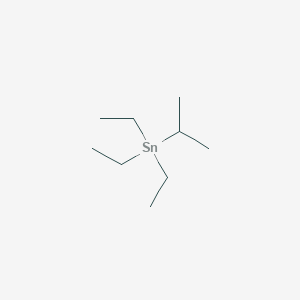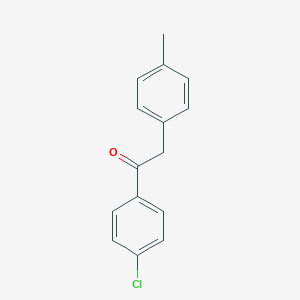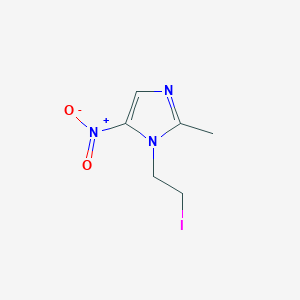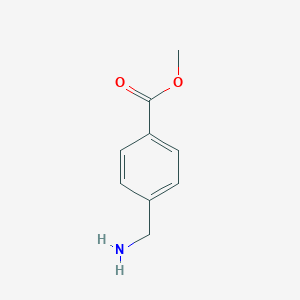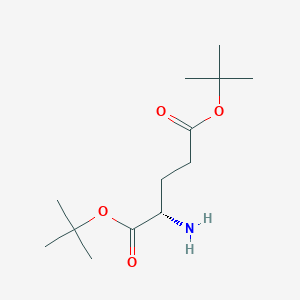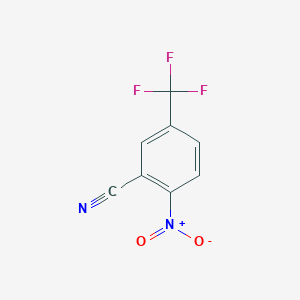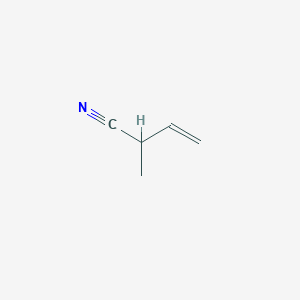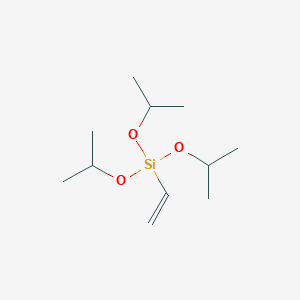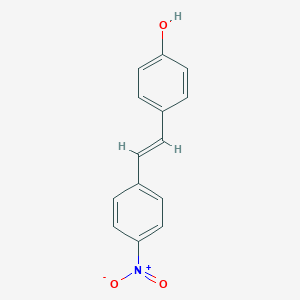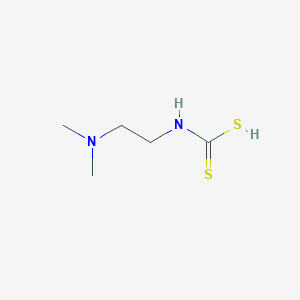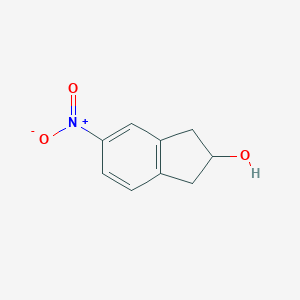
3-(3-氯苯基)丙胺
描述
3-(3-Chlorophenyl)propan-1-amine is a chemical compound that is part of a broader class of organic compounds containing an amine group attached to a propane chain which is further substituted with a chlorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-Chlorophenyl)propan-1-amine.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenyl derivatives with amines or the reduction of corresponding Schiff bases. For instance, the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of N3O3 amine phenols involved the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes . These methods could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)propan-1-amine.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Chlorophenyl)propan-1-amine has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 3-(3-Chlorophenyl)propan-1-amine.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds with amines has been explored in several studies. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with various primary amines in aqueous potassium hydroxide yielded N-substituted 3-(2,4,6-trimethylphenyl)propionamides . Additionally, the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with alicyclic amines were studied, providing insights into the reactivity of chlorophenyl compounds . These findings can inform the expected chemical behavior of 3-(3-Chlorophenyl)propan-1-amine in reactions with amines and other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propan-1-amine can be inferred from spectroscopic data and quantum chemical studies. For example, the vibrational wavenumbers and NMR chemical shift values of a related compound were in good agreement with experimental data, and its stability was analyzed using natural bond orbital analysis . The physical properties such as melting points, solubility, and crystallinity can be determined experimentally, while chemical properties like acidity, basicity, and reactivity can be predicted based on the molecular structure and substituent effects.
科学研究应用
1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Summary of Application : Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds
- Summary of Application : The study aimed to design and synthesize a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .
- Methods of Application : A series of new compounds were obtained and evaluated for their anticonvulsant activity in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests) .
- Results or Outcomes : The most promising compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .
3. Synthesis of Dyes, Fragrances, and Pesticides
- Summary of Application : It is a lipophilic compound that can freely release halogens. 2-Chlorophenylpropylamine, a similar compound, can be used in the synthesis of dyes, fragrances, and pesticides .
- Methods of Application : A common method for preparing 2-chlorophenylpropylamine involves reacting phenylpropanone with hydrochloric acid, followed by diazotization and reduction reactions to obtain the target product .
- Results or Outcomes : The outcome of this process is the production of dyes, fragrances, and pesticides .
4. Research, Analysis, and Scientific Education
- Summary of Application : The compound is used for research, analysis, and scientific education .
- Methods of Application : The specific methods of application can vary depending on the research or educational context .
- Results or Outcomes : The outcomes can also vary widely, as they depend on the specific research or educational goals .
5. Use in Laboratory Chemicals
- Summary of Application : This compound is used for research, analysis, and scientific education .
- Methods of Application : The specific methods of application can vary depending on the research or educational context .
- Results or Outcomes : The outcomes can also vary widely, as they depend on the specific research or educational goals .
6. Use in the Synthesis of Dyes, Fragrances, and Pesticides
- Summary of Application : It is a lipophilic compound that can freely release halogens. 2-Chlorophenylpropylamine, a similar compound, can be used in the synthesis of dyes, fragrances, and pesticides .
- Methods of Application : A common method for preparing 2-chlorophenylpropylamine involves reacting phenylpropanone with hydrochloric acid, followed by diazotization and reduction reactions to obtain the target product .
- Results or Outcomes : The outcome of this process is the production of dyes, fragrances, and pesticides .
安全和危害
属性
IUPAC Name |
3-(3-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPCBZNAUDRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623815 | |
| Record name | 3-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propan-1-amine | |
CAS RN |
18655-49-7 | |
| Record name | 3-Chlorobenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


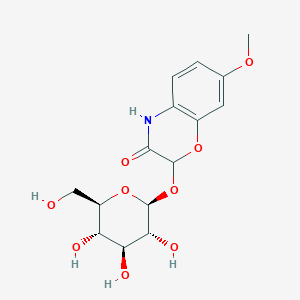
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
